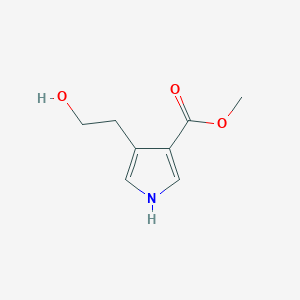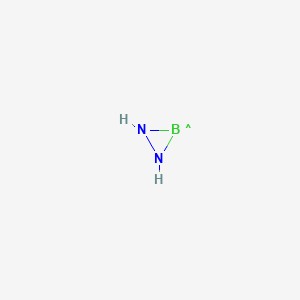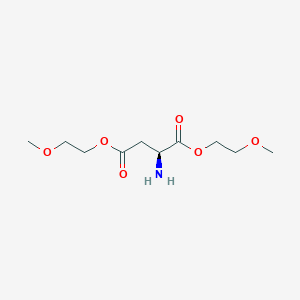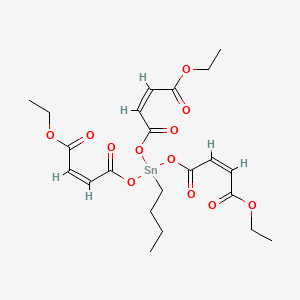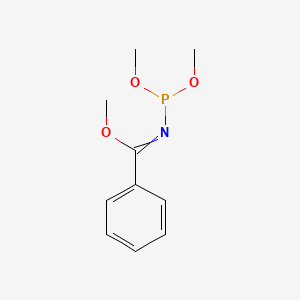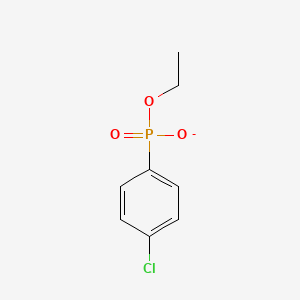
6-Methoxy-2,2,6-trimethyldodec-4-YN-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2,2,6-trimethyldodec-4-YN-3-one is an organic compound characterized by the presence of a methoxy group, a triple bond (alkyne), and a ketone functional group. This compound is part of the alkyne family, which is known for its unique chemical properties and reactivity due to the presence of the carbon-carbon triple bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,2,6-trimethyldodec-4-YN-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 6-methoxy-2,2,6-trimethylhept-4-yn-3-one.
Reaction Conditions: The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of electrophiles to form the desired product.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-2,2,6-trimethyldodec-4-YN-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne to alkenes or alkanes, depending on the reagents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Methoxy-2,2,6-trimethyldodec-4-YN-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-2,2,6-trimethyldodec-4-YN-3-one involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the methoxy and ketone groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-2,6-dimethylhept-4-yn-3-one: Shares a similar structure but with a shorter carbon chain.
6-Methoxy-2,2,4-trimethyl-1-(toluene-4-sulfonyl)-1,2-dihydro-quinoline: Contains a methoxy group and a similar alkyne structure but with additional functional groups.
Uniqueness
6-Methoxy-2,2,6-trimethyldodec-4-YN-3-one is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and biological properties
Propiedades
Número CAS |
82724-82-1 |
|---|---|
Fórmula molecular |
C16H28O2 |
Peso molecular |
252.39 g/mol |
Nombre IUPAC |
6-methoxy-2,2,6-trimethyldodec-4-yn-3-one |
InChI |
InChI=1S/C16H28O2/c1-7-8-9-10-12-16(5,18-6)13-11-14(17)15(2,3)4/h7-10,12H2,1-6H3 |
Clave InChI |
IQRRSSOEZHFUCP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)(C#CC(=O)C(C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester](/img/structure/B14414740.png)
